5-hydroxyspiro[3.3]heptane-2-carboxylic acid, Mixture of diastereomers
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Overview
Description
5-hydroxyspiro[3.3]heptane-2-carboxylic acid, mixture of diastereomers, is a compound characterized by a spirocyclic structure with a hydroxyl group and a carboxylic acid group. This compound is notable for its unique three-dimensional configuration, which results in the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other, leading to different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxyspiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl and carboxylic acid functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be used to separate and purify the diastereomers. The specific conditions and reagents used in industrial synthesis are often proprietary and optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-hydroxyspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
5-hydroxyspiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-hydroxyspiro[3.3]heptane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
5-hydroxyspiro[3.3]heptane-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
5-hydroxyspiro[3.3]heptane-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The mixture of diastereomers adds another layer of complexity, making it a versatile compound for various applications.
Properties
CAS No. |
2408963-88-0 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
7-hydroxyspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5-6,9H,1-4H2,(H,10,11) |
InChI Key |
IEAOHXNKOIDMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1O)CC(C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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